

Unveiling the Target of PF-06422913: A Technical Deep Dive into KAT6A Inhibition

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Compound of Interest

Compound Name: PF-06422913

Cat. No.: B15616574

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NEW YORK, NY – Extensive analysis of patent literature and related scientific publications reveals that the compound **PF-06422913** is a potent and selective inhibitor of the lysine acetyltransferases KAT6A and its close homolog KAT6B. While direct peer-reviewed publications specifically detailing **PF-06422913** are not readily available, its chemical structure and assignee information place it squarely within Pfizer's clinical development program for KAT6 inhibitors. This technical guide synthesizes the available information, primarily from patents and studies on closely related analogs such as PF-07248144, to provide a comprehensive overview of the biological target, mechanism of action, and relevant experimental methodologies.

Core Target and Mechanism of Action

PF-06422913 targets the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (also known as MORF). These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, most notably histone H3 at lysine 23 (H3K23ac). This acetylation event is generally associated with a more open chromatin structure, facilitating the access of transcriptional machinery to DNA and promoting gene expression.

In various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, KAT6A is frequently amplified and overexpressed. This leads to aberrant acetylation patterns and the transcriptional activation of oncogenic pathways, including those driven by the estrogen

receptor. By competitively inhibiting the acetyl-CoA binding site of KAT6A and KAT6B, **PF-06422913** blocks the acetylation of H3K23 and other substrates. This results in the transcriptional repression of key genes involved in cell cycle progression, hormone signaling, and maintenance of a cancerous state, ultimately leading to cell cycle arrest and tumor growth inhibition.

Quantitative Biological Activity

The following table summarizes the inhibitory activity of compounds representative of Pfizer's KAT6 inhibitor program, which are structurally related to **PF-06422913**. These values are indicative of the potency and selectivity expected for **PF-06422913**.

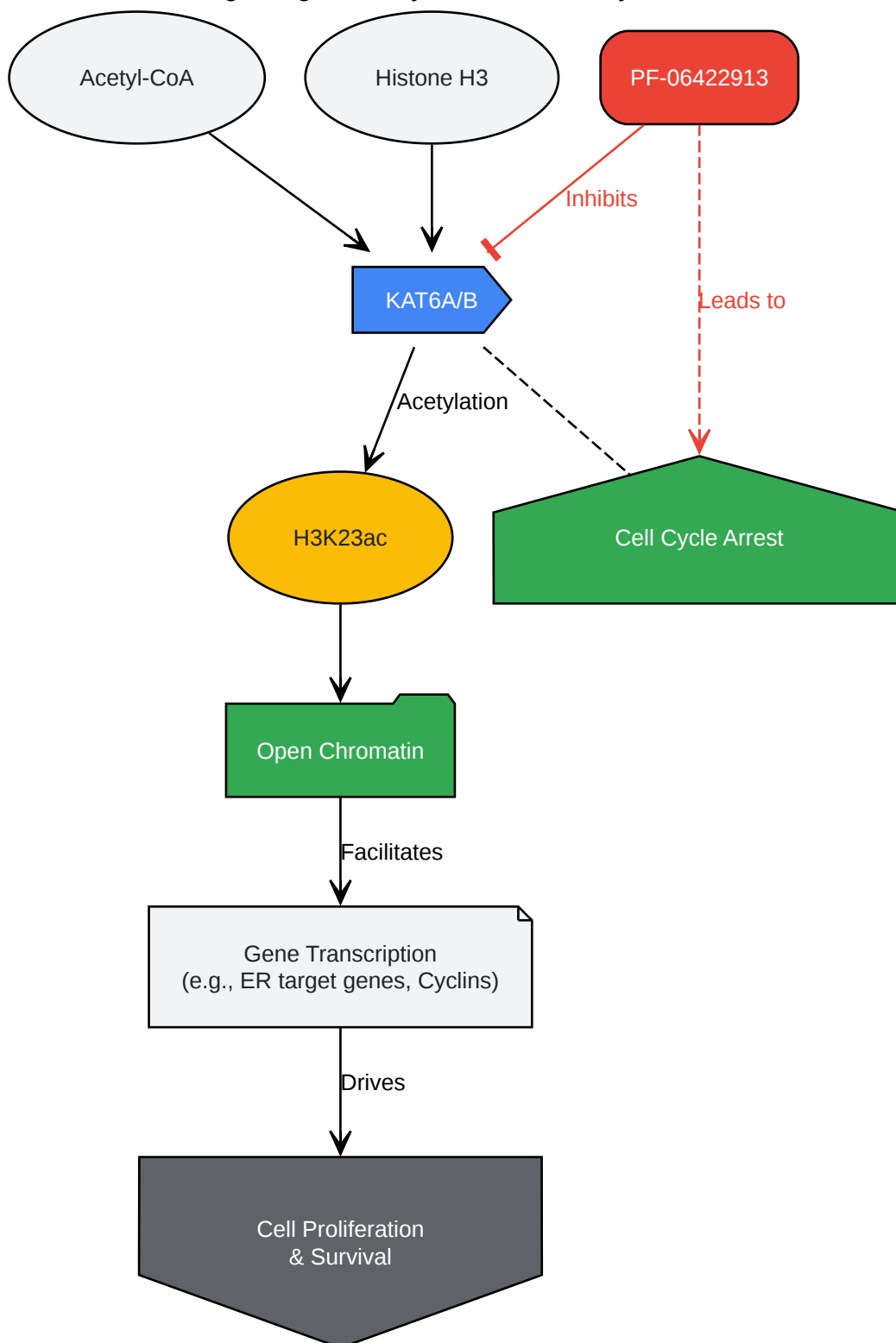
Compound ID	Target	Assay Type	IC50 (nM)
Example Compound 1	KAT6A	Biochemical (Enzymatic)	< 10
Example Compound 1	KAT6B	Biochemical (Enzymatic)	< 20
Example Compound 1	KAT5 (Tip60)	Biochemical (Enzymatic)	> 10,000
Example Compound 1	KAT7 (HBO1)	Biochemical (Enzymatic)	> 10,000
Example Compound 1	p300	Biochemical (Enzymatic)	> 10,000
Example Compound 2	KAT6A	Cell-based (H3K23ac)	< 50
Example Compound 2	MCF-7 (ER+ Breast Cancer)	Cell Proliferation	< 100

Data presented is representative and compiled from patent examples for Pfizer's KAT6 inhibitor program.

Key Signaling Pathway

The primary signaling pathway modulated by **PF-06422913** is the KAT6A-mediated transcriptional regulation of genes critical for cancer cell proliferation and survival. Inhibition of KAT6A leads to a downstream cascade of events culminating in cell cycle arrest.

KAT6A Signaling Pathway and Inhibition by PF-06422913

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*KAT6A signaling and the inhibitory action of **PF-06422913**.*

Experimental Protocols

The following are representative experimental protocols for assays crucial in the characterization of KAT6A inhibitors like **PF-06422913**.

Biochemical KAT6A Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity of a test compound against the KAT6A enzyme.

Methodology:

- Reagents:
 - Recombinant human KAT6A enzyme.
 - Eu-anti-GST antibody.
 - LanthaScreen™ certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Test compound (**PF-06422913**) serially diluted in DMSO.
- Procedure:
 - A solution of the KAT6A enzyme and the Eu-anti-GST antibody is prepared in assay buffer.
 - A solution of the Alexa Fluor™ 647-labeled tracer is prepared in assay buffer.
 - The test compound dilutions are added to the wells of a low-volume 384-well plate.
 - The enzyme/antibody solution is added to the wells containing the test compound and incubated for a specified time (e.g., 15 minutes) at room temperature.
 - The tracer solution is then added to all wells.

- The plate is incubated for 60 minutes at room temperature, protected from light.
- The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) by exciting at 340 nm and reading emissions at 615 nm and 665 nm.
- Data Analysis:
 - The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well.
 - The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
 - IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.

Cell-Based H3K23 Acetylation Assay (In-Cell Western)

Objective: To measure the ability of a test compound to inhibit KAT6A-mediated acetylation of Histone H3 at Lysine 23 in a cellular context.

Methodology:

- Cell Culture:
 - A relevant cell line with high KAT6A expression (e.g., MCF-7 breast cancer cells) is seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment:
 - The test compound (**PF-06422913**) is serially diluted in culture medium and added to the cells.
 - Cells are incubated with the compound for a defined period (e.g., 24 hours).
- Cell Lysis and Fixing:
 - The culture medium is removed, and cells are washed with PBS.

- Cells are fixed with a formaldehyde-based solution and then permeabilized with a Triton X-100 solution.
- Immunostaining:
 - The wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
 - A primary antibody cocktail containing a rabbit anti-H3K23ac antibody and a mouse anti-total Histone H3 antibody is added and incubated overnight at 4°C.
 - The wells are washed, and a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG is added and incubated for 1 hour at room temperature, protected from light.
- Imaging and Analysis:
 - The plate is washed and allowed to dry completely.
 - The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).
 - The integrated intensity of the 800 nm channel (H3K23ac) is normalized to the integrated intensity of the 700 nm channel (total Histone H3).
 - IC50 values are calculated by fitting the normalized data to a four-parameter logistic model.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding:
 - Cancer cells (e.g., MCF-7) are seeded in a 96-well opaque-walled plate at a predetermined density and allowed to attach.
- Compound Addition:

- The test compound (**PF-06422913**) is serially diluted in culture medium and added to the cells.
- The plate is incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.
- ATP Measurement:
 - The plate is equilibrated to room temperature.
 - CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
 - The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Luminescence is measured using a plate-reading luminometer.
 - The percent inhibition of cell proliferation is calculated relative to vehicle-treated control wells.
 - GI50 (concentration for 50% of maximal inhibition of cell growth) values are determined by non-linear regression analysis.

Conclusion

PF-06422913 is a targeted inhibitor of the KAT6A/B histone acetyltransferases. Its mechanism of action, centered on the blockade of H3K23 acetylation and subsequent transcriptional repression of oncogenic drivers, represents a promising therapeutic strategy for cancers with KAT6A dysregulation. The experimental protocols outlined provide a framework for the comprehensive evaluation of this and other KAT6 inhibitors, from initial biochemical potency to cellular efficacy. Further disclosure of clinical data for Pfizer's KAT6 inhibitor program will provide a more complete picture of the therapeutic potential of this class of epigenetic modulators.

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